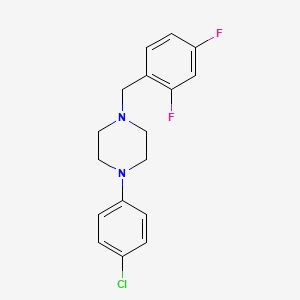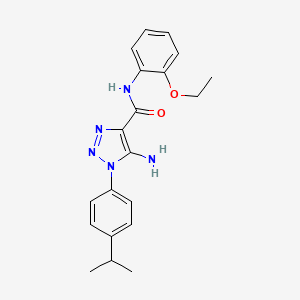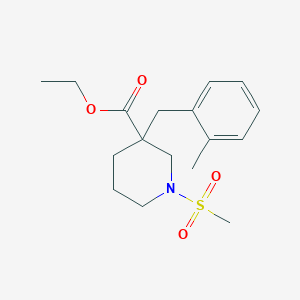
isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (ICPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ICPC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of adenosine monophosphate-activated protein kinase (AMPK). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. AMPK is an enzyme that is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been found to regulate the growth and development of plants, leading to increased crop yield. isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has also been found to be biocompatible and biodegradable, making it a potential candidate for various biomedical applications.
实验室实验的优点和局限性
Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and biocompatibility. However, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, including the development of new synthesis methods, the investigation of its potential as a cancer chemotherapeutic agent, the exploration of its potential as a plant growth regulator, and the development of new biomedical applications. In addition, the investigation of the mechanism of action of isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate and its physiological effects could lead to the development of new drugs and therapies for various diseases.
合成方法
Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can be synthesized using different methods, including the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with hydrazine hydrate and acetic anhydride. The resulting product is then reacted with 2-bromoethyl cyanoacetate and isopropyl alcohol to yield isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Another method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with hydrazine hydrate and 2-bromoethyl cyanoacetate, and then the reaction with isopropyl alcohol.
科学研究应用
Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a cancer chemotherapeutic agent. In agriculture, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied for its potential as a plant growth regulator. In material science, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied for its potential as a precursor for the synthesis of various metal nanoparticles.
属性
IUPAC Name |
propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)23-17(21)15-11-20(10-4-9-18)19-16(15)13-5-7-14(22-3)8-6-13/h5-8,11-12H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMHXZABKBTVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(N=C1C2=CC=C(C=C2)OC)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)

![5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4943382.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)
![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4943394.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4943395.png)




![(4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4943433.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4943434.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4943449.png)